molecular formula C14H15NOS B5771879 N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide

N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide

Cat. No. B5771879
M. Wt: 245.34 g/mol
InChI Key: APURLLNLZJQKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide, also known as DMPT, is a chemical compound that has been studied extensively due to its potential applications in various fields. DMPT is a derivative of the naturally occurring amino acid, methionine, and has been found to have several beneficial effects on animal growth and productivity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide is not fully understood, but it is thought to involve the regulation of gene expression in various tissues. N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide has been shown to upregulate the expression of genes involved in energy metabolism, protein synthesis, and immune function, which may contribute to its beneficial effects on animal growth and productivity.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide has been found to have several biochemical and physiological effects in animals. It has been shown to increase the concentration of growth hormone and insulin-like growth factor-1 in the blood, which may contribute to its effects on animal growth and productivity. N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide has also been found to increase the activity of digestive enzymes in the gut, which can improve nutrient absorption and utilization.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide has several advantages for use in lab experiments. It is stable and easy to handle, and its effects on animal growth and productivity are well-documented. However, N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide can be expensive, and its effects may vary depending on the animal species and diet used in the experiment.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide. One area of interest is the potential use of N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide as an alternative to antibiotics in animal production. N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide has been shown to have antimicrobial properties, and further research is needed to determine its effectiveness in reducing the use of antibiotics. Another area of interest is the potential use of N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide in human nutrition. N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide has been found to have beneficial effects on animal growth and productivity, and further research is needed to determine its safety and efficacy in humans. Finally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide and its effects on gene expression in various tissues.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide is a chemical compound with potential applications in animal nutrition and production. Its synthesis method involves a multi-step process, and its mechanism of action is not fully understood. N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide has several biochemical and physiological effects in animals, including increased growth hormone and insulin-like growth factor-1 concentrations and increased activity of digestive enzymes. N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide has several advantages and limitations for use in lab experiments, and there are several future directions for research on N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide, including its potential use as an alternative to antibiotics in animal production and its potential use in human nutrition.

Synthesis Methods

N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of methionine with various reagents. The most common synthesis method involves the reaction of methionine with methyl iodide in the presence of a base to form S-methyl methionine. This compound is then treated with thiophosgene to form N-(methylthio)carbonyl-S-methyl-L-methionine. Finally, this compound is reacted with 3,4-dimethyl aniline in the presence of a base to form N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide has been extensively studied for its potential applications in animal nutrition and production. It has been found to improve feed intake, growth rate, and feed efficiency in various animal species, including pigs, poultry, and fish. N-(3,4-dimethylphenyl)-5-methyl-2-thiophenecarboxamide has also been shown to have antimicrobial properties, which can help to reduce the use of antibiotics in animal production.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-9-4-6-12(8-10(9)2)15-14(16)13-7-5-11(3)17-13/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APURLLNLZJQKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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